molecular formula C9H10N2O2 B12981356 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B12981356
M. Wt: 178.19 g/mol
InChI Key: KOCLZYBHZAUDKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate aldehyde under specific conditions. For example, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

KOCLZYBHZAUDKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=NC=C1

Origin of Product

United States

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